An In-Depth Technical Guide to 3,5,7-Trihydroxy-8-methoxyflavone: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 3,5,7-Trihydroxy-8-methoxyflavone: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5,7-Trihydroxy-8-methoxyflavone, a naturally occurring methoxyflavone with significant therapeutic potential. Also known as 8-methoxygalangin, this compound has been isolated from various plant sources and is the subject of growing interest within the scientific community. This document delineates its chemical structure, physicochemical properties, and explores its multifaceted biological activities, including its anticancer and anti-inflammatory effects. Detailed experimental protocols for its isolation, characterization, and evaluation are provided to facilitate further research and development.
Introduction
3,5,7-Trihydroxy-8-methoxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its core structure consists of a C6-C3-C6 skeleton, characteristic of flavones, with hydroxyl groups at positions 3, 5, and 7, and a methoxy group at position 8[1]. This specific substitution pattern confers unique chemical properties and a diverse range of biological activities.
Natural sources of this compound include the leaves and stem bark of Muntingia calabura and the plant Helichrysum italicum[1]. The presence of this and other structurally related flavonoids in medicinal plants underscores the importance of natural products in drug discovery. This guide aims to provide a detailed scientific resource for researchers and professionals interested in the therapeutic applications of 3,5,7-Trihydroxy-8-methoxyflavone.
Chemical Structure and Physicochemical Properties
The chemical identity and properties of 3,5,7-Trihydroxy-8-methoxyflavone are fundamental to understanding its biological function and for its application in research and development.
2.1. Chemical Structure
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IUPAC Name: 3,5,7-trihydroxy-8-methoxy-2-phenylchromen-4-one[1]
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Synonyms: 8-Methoxygalangin, 3-Hydroxywogonin[2]
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Molecular Formula: C₁₆H₁₂O₆[1]
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Molecular Weight: 300.26 g/mol [1]
The structure of 3,5,7-Trihydroxy-8-methoxyflavone is characterized by a flavone backbone with specific hydroxyl and methoxy substitutions on the A and C rings.
2.2. Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is crucial for its handling, formulation, and for interpreting its biological activity.
| Property | Value | Source |
| Melting Point | 225-236 °C (for the related compound 3',5,7-Trihydroxy-4'-methoxyflavanone) | [3] |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Sparingly soluble in water. | [2] |
| Appearance | Yellow amorphous powder | [4] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [2] |
Biological Activities and Mechanisms of Action
Methoxyflavones, including 3,5,7-Trihydroxy-8-methoxyflavone, have demonstrated a range of promising biological activities. Research into these effects is ongoing, with a focus on their potential as anticancer and anti-inflammatory agents.
3.1. Anticancer Activity
Studies on various cancer cell lines have indicated that methoxyflavones possess significant antiproliferative properties[5][6][7]. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells[8]. While specific studies on 3,5,7-Trihydroxy-8-methoxyflavone are emerging, research on structurally similar compounds suggests that the C-8 methoxy group can be essential for high antiproliferative activity[5].
The proposed mechanism for the anticancer activity of related methoxyflavones involves the modulation of key signaling pathways that regulate cell survival and proliferation.
Caption: Proposed anticancer mechanism of 3,5,7-Trihydroxy-8-methoxyflavone.
3.2. Anti-inflammatory Activity
Flavonoids are well-known for their anti-inflammatory properties, and methoxylated derivatives are no exception[9]. The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory mediators. Studies on related trihydroxyflavones have shown that they can inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key players in the inflammatory cascade[9].
The mechanism of action for the anti-inflammatory effects of methoxyflavones often involves the modulation of signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response.
Caption: Inhibition of inflammatory pathways by 3,5,7-Trihydroxy-8-methoxyflavone.
Experimental Protocols
To facilitate further research, this section provides detailed protocols for the isolation, characterization, and biological evaluation of 3,5,7-Trihydroxy-8-methoxyflavone.
4.1. Isolation from Muntingia calabura Leaves
This protocol is adapted from established methods for the extraction and isolation of flavonoids from Muntingia calabura[4][10].
Caption: Workflow for the isolation of 3,5,7-Trihydroxy-8-methoxyflavone.
Step-by-Step Protocol:
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Plant Material Preparation: Air-dry fresh leaves of Muntingia calabura in the shade. Once fully dried, grind the leaves into a fine powder.
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Extraction: Macerate the powdered leaves in acetone (1:10 w/v) for 72 hours at room temperature. Filter the extract and repeat the process three times. Combine the filtrates and concentrate under reduced pressure to obtain the crude acetone extract.
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Fractionation: Suspend the crude extract in a mixture of ethyl acetate and water (1:1 v/v) in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the ethyl acetate layer, which will contain the flavonoids.
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Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
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Purification: Monitor the fractions by thin-layer chromatography (TLC). Combine the fractions containing the target compound and further purify by preparative TLC or recrystallization from a suitable solvent system (e.g., methanol/chloroform) to yield pure 3,5,7-Trihydroxy-8-methoxyflavone.
4.2. Characterization
The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure.
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Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima, which is characteristic of the flavone chromophore.
4.3. In Vitro Biological Assays
4.3.1. Anticancer Activity (MTT Assay)
This assay is used to assess the cytotoxic effect of the compound on cancer cell lines.
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Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HeLa) in appropriate media.
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Treatment: Seed the cells in 96-well plates and treat with various concentrations of 3,5,7-Trihydroxy-8-methoxyflavone for 24-72 hours.
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MTT Addition: Add MTT solution to each well and incubate for 4 hours.
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Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.
4.3.2. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the ability of the compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
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Cell Culture: Culture RAW 264.7 cells in DMEM.
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Treatment: Seed the cells in 96-well plates and pre-treat with various concentrations of the compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
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Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
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Absorbance Measurement: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.
Conclusion
3,5,7-Trihydroxy-8-methoxyflavone is a promising natural product with a range of biological activities that warrant further investigation. Its demonstrated antibacterial and cytotoxic effects, coupled with the known anti-inflammatory properties of related flavonoids, make it a compelling candidate for drug discovery and development. This technical guide provides a foundational resource for researchers to explore the full therapeutic potential of this interesting molecule. Further studies are needed to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.
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